molecular formula C15H22O B8519390 2-(6-Tert-butyl-1-indanyl)-1-ethanol

2-(6-Tert-butyl-1-indanyl)-1-ethanol

Cat. No. B8519390
M. Wt: 218.33 g/mol
InChI Key: KBBKZFMOWKALPA-UHFFFAOYSA-N
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Patent
US05552379

Procedure details

To a suspension of 1.72 g of LiAlH4 (45.03 mmole) in 100 ml of ether was added dropwise a solution of 10.7 g of methyl 6-tert-butyl-1-indanacetate (36.9 mmole) dissolved in 50 ml of ether. After refluxing the suspension during 2 h, 8.6 ml of 1N NaOH were carefully added and, after 1 h, the suspension was filtered and concentrated to give 9.05 g of raw 2-(6-tert-butyl-1-indanyl)-1-ethanol 78.1% pure. Bulb-to-bulb distillation (150°/20 Pa) provided 8.53 g of 2-(6-tert-butyl-1-indanyl)-1-ethanol with a GC purity of 82.3%. Yield of the last three steps: 71.0%.
Quantity
1.72 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
methyl 6-tert-butyl-1-indanacetate
Quantity
10.7 g
Type
reactant
Reaction Step Two
Name
Quantity
8.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[C:7]([C:11]1[CH:19]=[C:18]2[C:14]([CH2:15][CH2:16][CH:17]2[CH2:20][C:21](OC)=[O:22])=[CH:13][CH:12]=1)([CH3:10])([CH3:9])[CH3:8].[OH-].[Na+]>CCOCC>[C:7]([C:11]1[CH:19]=[C:18]2[C:14]([CH2:15][CH2:16][CH:17]2[CH2:20][CH2:21][OH:22])=[CH:13][CH:12]=1)([CH3:10])([CH3:8])[CH3:9] |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
1.72 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
methyl 6-tert-butyl-1-indanacetate
Quantity
10.7 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C2CCC(C2=C1)CC(=O)OC
Step Three
Name
Quantity
8.6 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing the suspension during 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C2CCC(C2=C1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 9.05 g
YIELD: PERCENTYIELD 78.1%
YIELD: CALCULATEDPERCENTYIELD 112.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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